molecular formula C20H21N3O2 B2510509 N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1115933-36-2

N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B2510509
CAS RN: 1115933-36-2
M. Wt: 335.407
InChI Key: OSYQOEDQDOPNHZ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a small molecule that has shown potential in various applications, including medicinal chemistry, drug discovery, and chemical biology. In

Scientific Research Applications

Anticancer Activity

N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its derivatives have been actively researched for their anticancer properties. A study by Ravinaik et al. (2021) demonstrated that a series of substituted derivatives showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds exhibited better or comparable activity to etoposide, a reference drug, with significant potential for developing new anticancer therapies (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Crystal Structure and Material Applications

The crystal structure and material applications of N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide have been explored in depth. Goel et al. (2017) reported on the synthesis, crystal structure, and the potential of the compound for multifunctional optical and piezoelectric crystals. The study highlighted its good thermal stability, mechanical strength, and promising applications in optical materials due to its unique crystal structure stabilized by intermolecular hydrogen bonds and weak interactions (Goel, H. Yadav, N. Sinha, B. Singh, I. Bdikin, Devarapalli Chenna Rao, Kovuru Gopalaiah, & B. Kumar, 2017).

Role in Supramolecular Gelators

The role of N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide derivatives as supramolecular gelators has been investigated for elucidating the effect of methyl functionality and multiple non-covalent interactions on gelation behavior. Yadav and Amar Ballabh (2020) synthesized a new series of derivatives and found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures. This study contributes to the understanding of molecular interactions and the design of new gelator materials (Yadav & Amar Ballabh, 2020).

Antifungal and Antibacterial Properties

The potential of N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide derivatives for antifungal and antibacterial applications has also been a subject of research. Narayana et al. (2004) synthesized a series of derivatives and screened them for antifungal activity, demonstrating the compounds' effectiveness against various fungal strains. This highlights the compound's versatility and potential in developing new antifungal agents (Narayana, K. K. Vijaya Raj, B. V. Ashalatha, N. Kumari, & B. Sarojini, 2004).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-14-9-5-7-11-16(14)22-19(24)13-25-20-15-10-6-8-12-17(15)21-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQOEDQDOPNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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